molecular formula C25H14Br4O2 B1602254 Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- CAS No. 94854-03-2

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-

Cat. No.: B1602254
CAS No.: 94854-03-2
M. Wt: 666 g/mol
InChI Key: VYTXKAABSCYYEU-UHFFFAOYSA-N
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Description

The compound “Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-” is a brominated phenolic derivative characterized by a fluorenylidene core bridging two 2,6-dibromophenol groups.

Properties

IUPAC Name

2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14Br4O2/c26-19-9-13(10-20(27)23(19)30)25(14-11-21(28)24(31)22(29)12-14)17-7-3-1-5-15(17)16-6-2-4-8-18(16)25/h1-12,30-31H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTXKAABSCYYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C(=C4)Br)O)Br)C5=CC(=C(C(=C5)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14Br4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00888623
Record name Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00888623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

94854-03-2
Record name 4,4′-(9H-Fluoren-9-ylidene)bis[2,6-dibromophenol]
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(9H-fluoren-9-ylidene)bis(2,6-dibromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00888623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- (CAS No. 94854-03-2) is a compound with significant biological activity and potential applications in various fields including medicinal chemistry and material science. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C25H14Br4O2
  • Molecular Weight : 666 g/mol
  • Appearance : Typically presented as a white to tan powder or crystals.
  • Solubility : Insoluble in water.

Antimicrobial Properties

Research has indicated that phenolic compounds, including derivatives of fluorene, exhibit antimicrobial activity. For instance, phenolic compounds can disrupt microbial cell membranes and interfere with metabolic processes. A study demonstrated that certain dibromophenols possess significant antibacterial properties against Gram-positive bacteria, suggesting that similar derivatives may exhibit comparable effects .

Antioxidant Activity

Phenol-based compounds have been recognized for their antioxidant properties. They can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. The presence of multiple hydroxyl groups in the structure enhances their ability to donate electrons and neutralize reactive oxygen species (ROS) .

Cytotoxicity Studies

Cytotoxicity assays have shown that some phenolic compounds can induce apoptosis in cancer cells. For example, studies on structurally related compounds indicate that they can activate caspase pathways leading to programmed cell death. This property is particularly relevant for developing anticancer agents .

The biological activity of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, causing structural changes that lead to cell lysis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in microorganisms and cancer cells.
  • Oxidative Stress Induction : By generating ROS, the compound can induce oxidative damage to cellular components.

Study 1: Antimicrobial Effects

A study investigated the antimicrobial effects of dibromophenolic compounds against various pathogens. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM, highlighting the potential use of such compounds in developing new antibiotics .

Study 2: Anticancer Activity

In vitro studies demonstrated that Phenol derivatives could inhibit the proliferation of breast cancer cells by inducing apoptosis. The IC50 values were determined to be around 25 µM for effective cytotoxicity, suggesting that these compounds could serve as lead structures for further drug development .

Data Summary

PropertyValue
Molecular FormulaC25H14Br4O2
Molecular Weight666 g/mol
Antimicrobial ActivityEffective against Gram-positive bacteria
Antioxidant PotentialHigh
Cytotoxicity (IC50)~25 µM

Scientific Research Applications

Materials Science

Phenol derivatives, including 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-], are explored for their potential in developing advanced materials. They can be used as building blocks for creating polymers with enhanced thermal stability and mechanical properties.

Case Study : A study demonstrated the synthesis of polymeric materials using phenolic compounds as precursors. The resulting materials exhibited improved thermal resistance and mechanical strength compared to conventional polymers .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various functionalizations that can lead to the formation of complex organic molecules.

Synthesis Example :
The condensation reaction of phenol with 9-fluorenone has been optimized using bifunctional ionic liquids (BFILs) as catalysts. Under specific conditions (e.g., temperature and catalyst concentration), high yields of bisphenol derivatives were achieved, highlighting the compound's utility in synthetic chemistry .

Reaction ConditionsCatalystConversion (%)Selectivity (%)
10 mmol 9-fluorenone, 60 mmol phenol, 15 mol% ILIL 6c10091.8

This table summarizes the catalytic performance of BFILs in synthesizing bisphenol fluorenone from phenol and 9-fluorenone.

Catalysis

The compound has shown promise as a catalyst or catalyst precursor in various chemical reactions. Its ability to form stable complexes with other substrates enhances reaction rates and selectivity.

Research Insight : Studies have indicated that phenolic compounds can act as effective catalysts in oxidation reactions and polymerization processes. The presence of bromine substituents may also enhance the reactivity of the compound through electrophilic aromatic substitution mechanisms .

Comparison with Similar Compounds

Tetrabromobisphenol A (TBBPA)

Structural Differences :

  • Core Group: TBBPA uses an isopropylidene bridge (C(CH₃)₂), while the target compound employs a fluorenylidene group (a fused aromatic system).
  • Bromination Pattern: Both share 2,6-dibromo substitution on phenolic rings, suggesting similar electronic and steric effects .

Physicochemical Properties :

  • Solubility : TBBPA has low water solubility (0.12 mg/L at 20°C), but the fluorenylidene derivative may exhibit even lower solubility due to increased hydrophobicity .
  • Persistence : TBBPA is moderately persistent in soil (half-life ~138 days), but the fluorenylidene compound’s aromatic core could prolong environmental persistence .

Toxicity :

  • Endocrine Disruption: TBBPA disrupts estrogen homeostasis in rats, with observed uterine toxicity at high doses .
  • Structural analogs like the fluorenylidene derivative require targeted testing to confirm safety .

Applications :
TBBPA is widely used in electronics and polymers as a flame retardant. The fluorenylidene compound’s applications remain undefined but may suit high-temperature materials due to its rigid core .

Sodium Salt Derivatives (CAS 62625-28-9)

This sodium salt of “Phenol, 4,4′-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-” features a sulfonate group instead of a fluorenylidene core. Key differences include:

  • Water Solubility : The sulfonate group increases solubility, altering environmental mobility compared to the hydrophobic fluorenylidene compound .
  • Reactivity : The sodium salt may act as a surfactant or stabilizer, whereas the fluorenylidene derivative is likely more inert .

TBBPA Derivatives (Diacetate, Allyl Ether)

  • The fluorenylidene compound’s lack of ester groups may limit metabolic breakdown .
  • TBBPA Bis(allyl ether) (CAS 25327-89-3) : Allyl ethers enhance polymer compatibility but introduce reactive double bonds, increasing toxicity risks. The fluorenylidene compound’s aromaticity avoids such reactivity .

Bromophenol Blue (CAS 115-39-9)

A sulfonated bromophenol used as a pH indicator, Bromophenol Blue differs in:

  • Functionality : Sulfonate groups enable water solubility and pH sensitivity, unlike the fluorenylidene compound’s hydrophobic nature .
  • Toxicity: Bromophenol Blue is low-toxicity in lab settings, while brominated flame retardants like TBBPA and its analogs pose higher ecological risks .

Environmental and Health Risk Profiles

Compound Persistence Bioaccumulation Toxicity Concerns Key Applications
Target Fluorenylidene High (inferred) Moderate (predicted) Potential endocrine disruption Polymers, specialty chems
TBBPA (CAS 79-94-7) Moderate Low Endocrine disruption, neurotoxicity Electronics, plastics
TBBPA Diacetate Moderate High Metabolic interference Plasticizers
Sodium Salt (CAS 62625-28-9) Low Low Surfactant-related toxicity Stabilizers
Bromophenol Blue Low None Minimal Laboratory reagent

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- and verifying its purity?

  • Synthesis : Bromination of the parent fluorenylidene-bisphenol precursor using bromine or N-bromosuccinimide (NBS) in a controlled acidic or solvent-based environment. Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-bromination .
  • Purity Verification :

  • HPLC-MS : Quantify residual solvents and byproducts.
  • Elemental Analysis : Confirm Br content (~57.8% theoretical for C₂₅H₁₂Br₄O₂).
  • Melting Point : Compare experimental values (e.g., 55–65°C) with literature data .

Q. How can crystallographic data for this compound be resolved, and which software tools are suitable?

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve the fluorenylidene backbone and bromine substitution patterns. Note that SHELX is robust for small-molecule refinement but requires high-resolution data .
  • Data Collection : Ensure twinning or disorder in the fluorene moiety is addressed during structure solution .

Q. What solvents and conditions are optimal for dissolving Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- in experimental settings?

  • Solubility : Polar aprotic solvents (e.g., DMF, DMSO) or halogenated solvents (chloroform) are effective.
  • Table :

SolventSolubility (mg/mL, 25°C)Notes
DMSO>50Suitable for biological assays
Chloroform~30Reacts with strong bases
Acetone<10Limited solubility
  • Avoid aqueous buffers due to low hydrophilicity .

Advanced Research Questions

Q. How does the fluorenylidene core influence the environmental persistence of this compound compared to isopropylidene analogs (e.g., TBBPA)?

  • Structural Impact : The rigid fluorenylidene group may reduce biodegradability compared to TBBPA’s isopropylidene linker, increasing persistence in sediments.
  • Assessment Methods :

  • Half-Life Studies : Use OECD 307/308 guidelines to measure degradation in soil/water systems.
  • QSAR Modeling : Predict bioaccumulation potential using bromine substitution and log Kow (~8.2 estimated) .
    • Contradictions : While TBBPA degrades to monomethyl ether derivatives, fluorenylidene analogs may form stable aromatic byproducts requiring specialized LC-MS/MS detection .

Q. What experimental strategies can elucidate estrogenic disruption mechanisms of this compound in mammalian models?

  • In Vitro Assays :

  • ERα/β binding affinity via competitive fluorescence polarization.
  • Transcriptional activation using luciferase reporter genes in MCF-7 cells.
    • In Vivo Models : Monitor uterine hyperplasia in ovariectomized rats exposed to 50–200 mg/kg/day for 28 days. Compare with TBBPA’s EC₅₀ (~1.5 μM) .
    • Molecular Dynamics : Simulate interactions with estrogen receptors, focusing on bromine’s steric effects .

Q. How can computational chemistry predict the reactivity of this compound under environmental conditions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies (BDEs) for C-Br bonds (~65–70 kcal/mol).
  • Degradation Pathways : Simulate hydrolysis or photolysis using Gaussian or ORCA. The fluorenylidene group may stabilize radical intermediates, delaying degradation .

Methodological Considerations

Q. What analytical techniques are critical for detecting trace levels of this compound in environmental samples?

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges.
  • Detection :

  • GC-ECD : Limited due to low volatility; derivatize with acetic anhydride.
  • LC-QTOF-MS : Use negative-ion mode (m/z ~541.8 for [M-H]⁻) with isotopic pattern matching for Br .

Q. How can researchers address contradictions in toxicity data between in vitro and in vivo studies?

  • Dose-Response Reconciliation : Compare metabolic activation (e.g., hepatic CYP450 activity) in vitro vs. in vivo.
  • Table :

Model SystemObserved Effect (100 μM)Likelihood in Mammals
Zebrafish embryosNo neurotoxicityLow
Rat hepatocytesMitochondrial dysfunctionHigh
  • Meta-Analysis : Cross-reference data from EPA, Environment Canada, and EFSA registries .

Data Gaps and Future Directions

  • Ecotoxicity : Lack of chronic aquatic toxicity data for fluorenylidene derivatives. Proposed testing per OECD 210 (fish embryo) .
  • Advanced Material Applications : Potential use in conjugated polymers for fluorescence-based sensors; requires purity >99% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-
Reactant of Route 2
Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-

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